molecular formula C26H29ClN6O2 B12427288 MIF-IN-4 (hydrochloride)

MIF-IN-4 (hydrochloride)

Cat. No.: B12427288
M. Wt: 493.0 g/mol
InChI Key: JPZMCQXVFKETSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MIF-IN-4 (hydrochloride) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve specialized reagents and catalysts to achieve high purity and yield .

Industrial Production Methods

Industrial production of MIF-IN-4 (hydrochloride) typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures the consistent production of high-purity compound suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

MIF-IN-4 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions involving MIF-IN-4 (hydrochloride) include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity .

Major Products

The major products formed from the reactions of MIF-IN-4 (hydrochloride) include its derivatives with enhanced or modified biological activity. These derivatives are often used in further research to explore new therapeutic potentials .

Mechanism of Action

MIF-IN-4 (hydrochloride) exerts its effects by inhibiting the activity of macrophage migration inhibitory factor (MIF). MIF is a cytokine involved in various inflammatory and immune responses. By inhibiting MIF, MIF-IN-4 (hydrochloride) reduces the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response . The molecular targets and pathways involved include the inhibition of MIF’s tautomerase and thiol-protein oxidoreductase activities .

Properties

Molecular Formula

C26H29ClN6O2

Molecular Weight

493.0 g/mol

IUPAC Name

4-[4-[4-(2,3-dihydroindol-1-yl)-7-(2-hydroxyethyl)pyrrolo[2,3-d]pyrimidin-2-yl]piperazin-1-yl]phenol;hydrochloride

InChI

InChI=1S/C26H28N6O2.ClH/c33-18-17-30-11-10-22-24(30)27-26(28-25(22)32-12-9-19-3-1-2-4-23(19)32)31-15-13-29(14-16-31)20-5-7-21(34)8-6-20;/h1-8,10-11,33-34H,9,12-18H2;1H

InChI Key

JPZMCQXVFKETSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC(=NC4=C3C=CN4CCO)N5CCN(CC5)C6=CC=C(C=C6)O.Cl

Origin of Product

United States

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